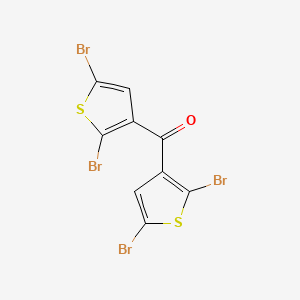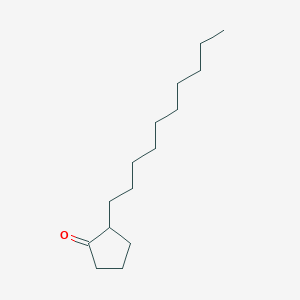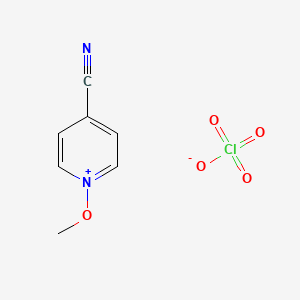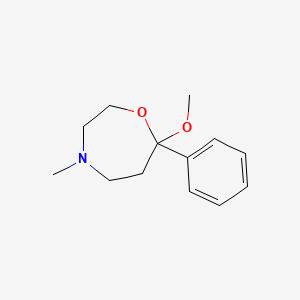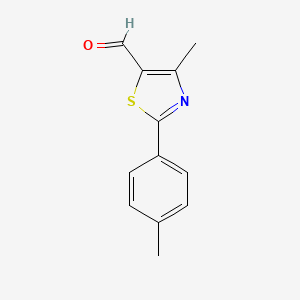![molecular formula C14H14N4O5S B14630500 Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- CAS No. 55842-04-1](/img/structure/B14630500.png)
Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a pyridine ring, which is further connected to a nitrophenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with 3-chloropyridine-2-sulfonyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with propanamide under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: A simpler amide derivative with different functional groups.
N-(4-nitrophenyl)propanamide: Similar structure but lacks the sulfonyl and pyridine groups.
N-(4-methoxyphenyl)propanamide: Contains a methoxy group instead of a nitro group.
Uniqueness
Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- is unique due to its combination of a nitrophenyl group, a pyridine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Propiedades
Número CAS |
55842-04-1 |
|---|---|
Fórmula molecular |
C14H14N4O5S |
Peso molecular |
350.35 g/mol |
Nombre IUPAC |
N-[2-(4-nitroanilino)pyridin-3-yl]sulfonylpropanamide |
InChI |
InChI=1S/C14H14N4O5S/c1-2-13(19)17-24(22,23)12-4-3-9-15-14(12)16-10-5-7-11(8-6-10)18(20)21/h3-9H,2H2,1H3,(H,15,16)(H,17,19) |
Clave InChI |
MGZHEUSUAQPHFX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
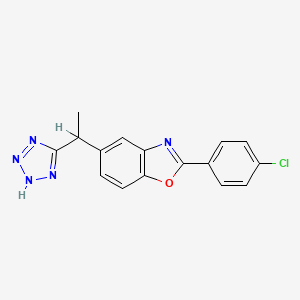
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
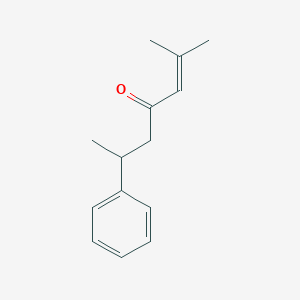

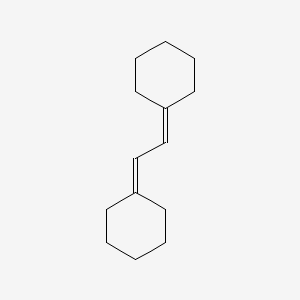
![[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate](/img/structure/B14630462.png)
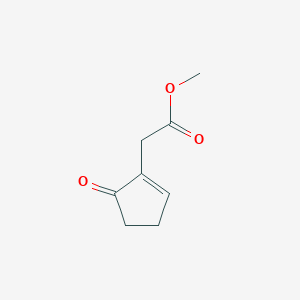
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)
